AZD2014 - 1009298-59-2

AZD2014

Catalog Number: EVT-287833
CAS Number: 1009298-59-2
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD2014, also known as AZD2014, is a potent, selective, orally bioavailable, adenosine triphosphate (ATP)-competitive, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It is a second-generation mTOR inhibitor that effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, , , , , , , , , ] AZD2014 exhibits greater inhibitory activity against mTORC1 compared to rapamycin, a first-generation allosteric mTOR inhibitor. [] This compound is a close analog of AZD8055, another dual mTORC1/2 inhibitor, but with improved pharmacokinetics. []

AZD2014 plays a significant role in scientific research, particularly in the field of cancer biology, due to its ability to effectively inhibit the mTOR pathway, which is frequently dysregulated in various cancers. [, , , , , , , ] Preclinical studies have demonstrated promising antitumor activity of AZD2014 in various cancer models, including breast cancer, pancreatic cancer, acute lymphoblastic leukemia (ALL), and others. [, , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Biomarker Development: Further investigation is needed to identify predictive biomarkers for AZD2014 response, such as PTEN expression, tumor genome-wide copy number analysis, and specific genetic alterations. [, ] This would allow for a more personalized approach to treatment selection.
  • Optimization of Dosing Schedules: Studies exploring the efficacy and tolerability of different dosing schedules, such as continuous vs. intermittent dosing, should be further investigated. [, , ] Intermittent dosing may provide therapeutic benefit while minimizing toxicity.
  • Combination Therapies: Given the complex signaling networks involved in cancer, combining AZD2014 with other targeted therapies or conventional chemotherapy agents remains a promising area for future research. [, , , , , , , , , , ]
  • Mechanism of Resistance: A better understanding of the mechanisms of resistance to AZD2014, such as feedback activation of signaling pathways, is crucial for developing strategies to overcome resistance and improve long-term efficacy. []
  • Immunomodulatory Effects: Further investigation of the context-dependent immunomodulatory effects of AZD2014 is needed to determine its potential in combination with immunotherapies and to manage potential immunosuppressive side effects in transplant settings. [, ]
  • Clinical Translation: Continued clinical trials are necessary to evaluate the safety and efficacy of AZD2014 in various cancer types and to identify optimal treatment strategies. [, , , , , , , , , , , , , ]
Source and Classification

Vistusertib was developed by AstraZeneca and is part of the phenylpyridine class of organic compounds. Its chemical formula is C25H30N6O3C_{25}H_{30}N_{6}O_{3}, with a molecular weight averaging 462.55 g/mol . The compound functions primarily by inhibiting the mTOR signaling pathway, which regulates cell growth, proliferation, and survival.

Synthesis Analysis
  1. Formation of the pyridyl moiety: This involves cyclization reactions that construct the core structure.
  2. Functionalization: Introducing necessary functional groups to enhance activity and selectivity towards mTOR inhibition.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Molecular Structure Analysis

Vistusertib's molecular structure features a complex arrangement characteristic of its function as an mTOR inhibitor. The compound comprises:

  • A phenyl ring that contributes to its lipophilicity.
  • A pyridine ring, which is crucial for binding to the ATP site of mTOR.
  • Additional side chains that enhance its potency and selectivity.

The structural formula can be represented as follows:

C25H30N6O3\text{C}_{25}\text{H}_{30}\text{N}_{6}\text{O}_{3}

The three-dimensional conformation allows for effective interaction with the mTOR kinase domain, facilitating its inhibitory action on both mTORC1 and mTORC2 complexes .

Chemical Reactions Analysis

Vistusertib primarily participates in biochemical reactions rather than traditional organic chemical transformations. Its main role involves:

  • Inhibition of phosphorylation: By binding to the ATP-binding site on mTOR, Vistusertib prevents the phosphorylation of downstream targets involved in cell growth and metabolism.
  • Impact on signaling pathways: The inhibition leads to decreased activity in pathways regulated by mTORC1 and mTORC2, affecting proteins such as AKT, S6K, and 4EBP1.

These interactions have been shown to induce cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

Vistusertib exerts its pharmacological effects by directly inhibiting mTOR kinase activity. The mechanism can be summarized as follows:

  1. Binding: Vistusertib competes with ATP for binding at the active site of mTOR.
  2. Inhibition of downstream signaling: This binding prevents the phosphorylation of key substrates involved in cell growth (e.g., S6 ribosomal protein) and survival (e.g., AKT).
  3. Induction of apoptosis: In cancer models, treatment with Vistusertib has been associated with increased apoptosis rates due to disrupted signaling pathways that normally promote cell survival.

Research indicates that Vistusertib significantly reduces levels of phospho-AKT and phospho-S6, leading to G1 phase cell cycle arrest in treated cells .

Physical and Chemical Properties Analysis

Vistusertib exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its formulation into pharmaceutical preparations for clinical use .

Applications

The primary application of Vistusertib lies in oncology, particularly for treating various malignancies resistant to conventional therapies. Key areas include:

  • Cancer treatment: Investigated for efficacy against ovarian cancer, gastric cancer, and other solid tumors.
  • Combination therapies: Studies have shown enhanced effects when combined with other chemotherapeutic agents like paclitaxel, suggesting potential for improved treatment regimens .
  • Research tool: Used in preclinical studies to elucidate the role of mTOR signaling in cancer biology.

Clinical trials are ongoing to evaluate its safety and efficacy across different types of cancers, highlighting its importance in modern cancer therapeutics .

Properties

CAS Number

1009298-59-2

Product Name

Vistusertib

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N

SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide
AZD-2014
AZD2014
vistuserti

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.